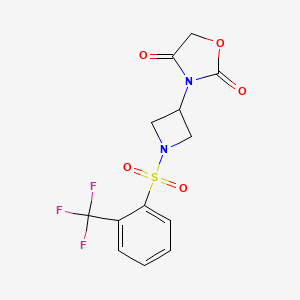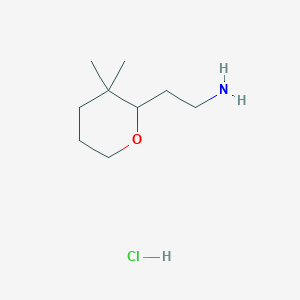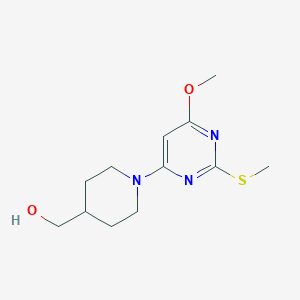![molecular formula C19H22N2O B3020135 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 537009-73-7](/img/structure/B3020135.png)
1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is attached to a benzyl group that is substituted with an isopropyl group. The other nitrogen in the imidazole ring is connected to an ethanol group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazoles can be synthesized through a variety of methods . One common method involves the condensation of aldehydes with amidines . The synthesis of this specific compound would likely involve multiple steps, including the formation of the imidazole ring, the addition of the isopropylbenzyl group, and the attachment of the ethanol group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, being a heterocycle, would contribute to the compound’s stability and reactivity . The presence of the isopropylbenzyl and ethanol groups would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Imidazoles are known to participate in a wide range of chemical reactions . They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the presence of substituents on the ring . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to its stability, while the isopropylbenzyl and ethanol groups could influence its solubility and reactivity .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
The compound’s unique structure and electronic properties make it a potential candidate for OLEDs. Researchers have investigated its use as an emissive material due to its ability to emit light efficiently. The compound’s stability and compatibility with thin-film deposition techniques are crucial for OLED fabrication .
Nonlinear Optical (NLO) Materials
The compound’s nonlinear optical properties have attracted attention. It can be synthesized and studied experimentally and theoretically. Researchers explore its potential as an NLO material for applications such as frequency conversion, optical switching, and signal processing .
Materials Science: Glass Transition Temperature Enhancement
The compound’s intermolecular interactions contribute to its high glass transition temperature (Tg). This property is essential for forming stable amorphous films in applications like organic semiconductors and coatings. Understanding its Tg behavior aids in material design .
将来の方向性
特性
IUPAC Name |
1-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)14(3)22/h4-11,13-14,22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYRBNCNZUNHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


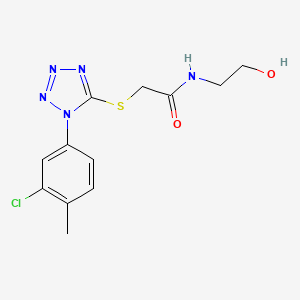
![2-[1-[3-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B3020055.png)
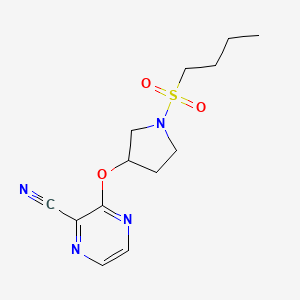
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B3020059.png)


![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)
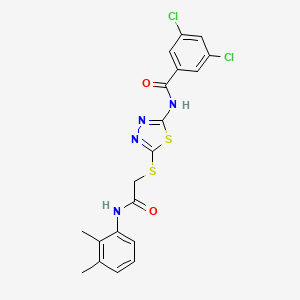
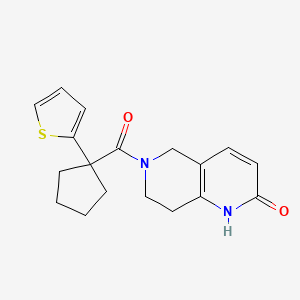
![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)
